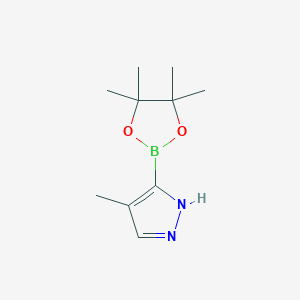

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-7-6-12-13-8(7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVEZWZGLCNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440520-87-5 | |

| Record name | 4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Substitution: The methyl group on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Alcohols: From oxidation reactions.

Substituted Pyrazoles: From substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Boronic Acid Derivatives:

This compound can be utilized as a boronic acid pinacol ester in the synthesis of various organic compounds. Boronic acids are crucial intermediates in the Suzuki coupling reaction, which is widely used for forming carbon-carbon bonds.

2. Synthesis of Pharmaceuticals:

The compound serves as a building block for synthesizing pharmaceutical agents. Its ability to participate in cross-coupling reactions allows for the development of complex molecules that are essential in drug discovery.

3. Functionalization of Aromatic Compounds:

The presence of the dioxaborolane group enhances the electrophilic character of the pyrazole ring, facilitating its functionalization. This property is exploited in creating diverse derivatives with potential biological activity.

Medicinal Chemistry

1. Anticancer Activity:

Research indicates that derivatives of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. The ability to modify the pyrazole structure allows for the design of compounds targeting specific cancer pathways.

2. Antimicrobial Properties:

Studies have shown that certain derivatives possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyrazole-based compounds from 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole through Suzuki coupling reactions. These compounds were tested against cancer cell lines and exhibited significant cytotoxicity compared to standard treatments .

Case Study 2: Development of Antimicrobial Compounds

Another research project focused on modifying the boron-containing moiety to enhance the antimicrobial efficacy of pyrazole derivatives. The modified compounds showed improved activity against resistant bacterial strains .

Mechanism of Action

The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole-boronic esters, focusing on substituent effects , reactivity , synthetic routes , and applications .

Structural and Electronic Differences

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The chloro-substituted derivative (CAS: N/A) exhibits higher reactivity in Suzuki couplings due to the electron-deficient pyrazole core, which accelerates transmetallation .

- Steric Effects: The 1,3-dimethyl analog (CAS: N/A) shows reduced coupling efficiency in sterically demanding reactions compared to the target compound, as the dual methyl groups hinder palladium coordination .

- Solubility: Phenyl-substituted derivatives (e.g., ) demonstrate lower solubility in aqueous systems, limiting their use in bioconjugation but enhancing stability in organic phases.

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 234.10 g/mol. Its IUPAC name highlights the presence of a pyrazole ring and a dioxaborolane moiety, which may contribute to its biological effects.

Structural Features

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- IUPAC Name : 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS Number : 1196985-65-5

Recent studies suggest that compounds containing pyrazole structures often exhibit diverse biological activities including anti-inflammatory and anticancer properties. The presence of the dioxaborolane group may enhance these activities by influencing molecular interactions within biological systems.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines. This suggests that 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may modulate inflammatory pathways.

-

Anticancer Potential :

- Some pyrazole derivatives have shown promise in cancer cell line studies. The ability to inhibit cell proliferation and induce apoptosis in various cancer types has been observed.

-

Neuroprotective Effects :

- There is emerging evidence that pyrazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation.

Case Studies

A selection of studies highlights the biological activity of similar pyrazole compounds:

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit varied degrees of activity against different biological targets. For instance:

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated pyrazole precursor (e.g., 4-methyl-3-bromo-1H-pyrazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in a mixed solvent system (THF/water) at elevated temperatures (~100°C) . Protecting group strategies, such as THP (tetrahydropyranyl) protection, are employed to enhance regioselectivity during functionalization .

Structural Characterization: How can the structure and purity of this compound be confirmed experimentally?

Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the molecular geometry. Software like OLEX2 or SHELXL refines the structure against diffraction data .

- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups and regiochemistry. For example, the dioxaborolane ring protons appear as a singlet at ~1.3 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 258.13) .

Stability and Storage: What are the optimal conditions for long-term storage of this boronic ester?

Answer:

The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Cold chain transportation (ice-cooled) is recommended to prevent hydrolysis of the boronic ester moiety .

Catalytic Applications: How is this compound utilized in palladium-catalyzed cross-coupling reactions?

Answer:

It serves as a boronic ester partner in Suzuki-Miyaura couplings. For example, coupling with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) under Pd(OAc)₂ catalysis in acetonitrile/water at 80–100°C yields biaryl products. Triphenylphosphine is often added as a ligand to stabilize the catalytic cycle .

Advanced Analytical Challenges: How to resolve discrepancies between computational and experimental structural data?

Answer:

Discrepancies (e.g., bond length deviations) arise from crystal packing effects or DFT approximations. Validate computational models (e.g., B3LYP/6-31G*) by comparing with SC-XRD data. Adjust torsional angles in DFT simulations to account for steric effects from the tetramethyl dioxaborolane group .

Reaction Optimization: What factors influence the yield of Suzuki couplings involving this compound?

Answer:

- Catalyst system : PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in sterically hindered reactions .

- Solvent polarity : THF/water mixtures enhance solubility of inorganic bases (e.g., Na₂CO₃).

- Temperature : Yields improve at 100°C but may degrade the boronic ester above 110°C .

Computational Validation: How reliable are DFT calculations for predicting the reactivity of this compound?

Answer:

DFT (e.g., M06-2X/def2-TZVP) accurately predicts electrophilic substitution sites on the pyrazole ring. However, solvation models must account for the dioxaborolane group’s hydrophobicity. Experimental validation via Hammett σ constants or kinetic studies is recommended .

Structure-Activity Relationships (SAR): How do substituents on the pyrazole ring affect biological activity?

Answer:

Modifications at the 1-position (e.g., trifluoroethyl or methoxymethyl groups) enhance metabolic stability. For example, 1-(2,2,2-trifluoroethyl) derivatives show improved pharmacokinetic profiles in receptor-binding assays. SAR studies require iterative Suzuki couplings and in vitro screening .

Pharmacological Potential: What methodologies assess this compound’s utility in drug discovery?

Answer:

- In vitro assays : Screen against target proteins (e.g., BET bromodomains) using fluorescence polarization .

- Metabolic stability : Incubate with liver microsomes and quantify via LC-MS/MS.

- Toxicity : Use MTT assays in HEK293 cells to evaluate cytotoxicity .

Scale-Up Challenges: What are the pitfalls in transitioning from lab-scale to gram-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.